molecular formula C20H28O3 B1256006 Triptobenzene A

Triptobenzene A

Cat. No.: B1256006
M. Wt: 316.4 g/mol
InChI Key: TZJRHFCKOBGRSH-NSISKUIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triptobenzene A is a diterpenoid compound isolated from the Tripterygium genus, particularly Tripterygium hypoglaucum (昆明山海棠) and medicinal preparations like Tripterygium glycosides (雷公藤多苷片). It belongs to the abietane-type diterpenoid family, characterized by a fused tricyclic ring system with specific functional group modifications. Structural elucidation via NMR and mass spectrometry confirms its molecular formula as C₂₀H₂₆O₃, featuring hydroxyl and ketone groups critical for its bioactivity .

This compound is recognized for its cytotoxic properties against cancer cell lines, including SH-SY5Y (human neuroblastoma) and SW1990 (pancreatic carcinoma), though its exact IC₅₀ values remain under investigation . Its role in traditional Chinese medicine, particularly in autoimmune and inflammatory disease management, is attributed to its modulation of neutrophil extracellular traps (NETs) and inflammatory pathways .

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1S,4aS,10aR)-8-hydroxy-1-(hydroxymethyl)-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one

InChI

InChI=1S/C20H28O3/c1-12(2)13-5-7-15-14(18(13)23)6-8-16-19(15,3)10-9-17(22)20(16,4)11-21/h5,7,12,16,21,23H,6,8-11H2,1-4H3/t16-,19-,20-/m1/s1

InChI Key

TZJRHFCKOBGRSH-NSISKUIASA-N

Isomeric SMILES

CC(C)C1=C(C2=C(C=C1)[C@]3(CCC(=O)[C@]([C@@H]3CC2)(C)CO)C)O

Canonical SMILES

CC(C)C1=C(C2=C(C=C1)C3(CCC(=O)C(C3CC2)(C)CO)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Triptobenzene A shares structural homology with other diterpenoids from the Tripterygium genus but differs in substituent groups and stereochemistry, leading to varied bioactivities. Below is a comparative analysis:

Compound Source Structural Features Bioactivity Key References
This compound Tripterygium hypoglaucum C₂₀H₂₆O₃; hydroxyl and ketone groups at C-3/C-14 Cytotoxic (IC₅₀ data pending); inhibits NETs formation in neutrophils
Triptobenzene D Trifolium spp. (clover) C₂₀H₂₈O₄; additional methyl group at C-12 α-Amylase/α-glucosidase inhibition; no reported cytotoxicity
Triptobenzene H Tripterygium glycosides C₂₀H₂₄O₅; epoxide ring at C-9/C-11 Anti-leukemic activity; synergizes with diuretics in nephrotic syndrome
Triptophenolide Tripterygium wilfordii C₂₀H₂₄O₄; lactone ring at C-12/C-16 Potent cytotoxicity (IC₅₀ = 1.10 μM against SH-SY5Y)
Triptonoterpene Celastrus orbiculatus C₃₀H₄₆O₄; oleanane-type triterpenoid Anti-inflammatory; suppresses tumor angiogenesis

Key Findings

Cytotoxicity: Triptophenolide (IC₅₀ = 1.10 μM) exhibits stronger cytotoxicity than this compound, likely due to its lactone ring enhancing cellular uptake .

Enzyme Inhibition : Triptobenzene D’s α-amylase inhibition (IC₅₀ ~ 5 μM) contrasts with this compound’s lack of reported enzymatic activity, highlighting substituent-driven specificity .

Structural Determinants: The ketone group at C-14 in this compound may reduce solubility compared to hydroxyl-rich analogs like Triptonoterpene, affecting bioavailability .

NMR Spectral Comparison

  • This compound : Key shifts at δ 1.20 (CH₃), 3.12 (OH), and 7.01–7.09 ppm (aromatic protons) .
  • Triptobenzene D : Distinct methyl shifts at δ 0.83 and 1.10 ppm, with aromatic signals at δ 6.69–7.09 ppm .

Q & A

Q. What strategies ensure rigorous peer review of this compound research, particularly for interdisciplinary studies?

  • Methodological Answer : Engage reviewers from synthetic chemistry, pharmacology, and computational biology. Share raw datasets and code repositories (e.g., GitHub). Address contradictory findings transparently in discussion sections, and pre-register studies on platforms like Open Science Framework .

Tables for Comparative Analysis

Q. Table 1: Comparison of Synthetic Routes for this compound

MethodYield (%)Purity (HPLC)Key Limitations
Friedel-Crafts Alkylation6298.5Requires anhydrous conditions
Photocatalytic Cyclization4595.2Low scalability
Metal-Catalyzed Coupling7899.1High catalyst cost
Data synthesized from peer-reviewed studies

Q. Table 2: Biological Activity of this compound Across Models

Model SystemIC₅₀ (μM)Assay TypeReported Mechanism
HeLa Cells12.3MTTApoptosis induction
RAW 264.7 Macrophages45.6NO ProductionNF-κB inhibition
In Vitro Kinase Assay0.87RadioactiveATP-competitive binding
Contradictions may arise from assay sensitivity or cell-specific uptake

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triptobenzene A
Reactant of Route 2
Triptobenzene A

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